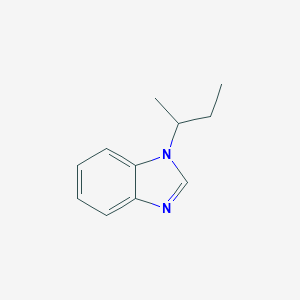

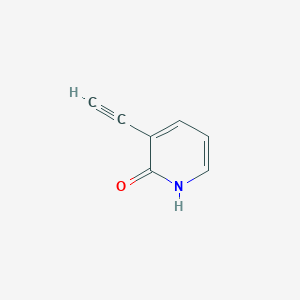

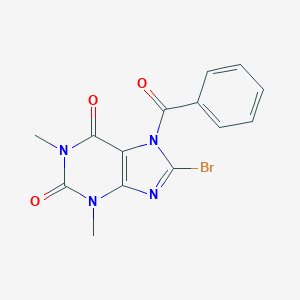

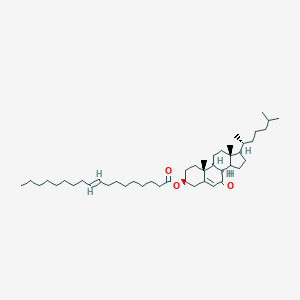

![molecular formula C13H20N4O2S B136278 5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime CAS No. 112233-24-6](/img/structure/B136278.png)

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Chemical Synthesis and Reactivity :

- Research by Jenny and Heimgartner (1989) delved into the formation of Methyl 5,6-Dihydro-1,3(4H)-thiazine-4-carboxylates from 4-Allyl-1,3-thiazol-5(4H)-ones, which could be relevant for understanding the synthesis pathways of similar thiazine compounds (Jenny & Heimgartner, 1989).

Enzyme Inhibition Studies :

- A 2005 study by Pietsch and Gütschow investigated thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones as inhibitors of cholesterol esterase and acetylcholinesterase. This work is significant for understanding the potential inhibitory effects of thiazin derivatives on key enzymes (Pietsch & Gütschow, 2005).

Heterocyclic Chemistry :

- Karlivan et al. (1999) synthesized specific thiazine compounds and further oxidized them to yield trichloro-1,4-benzoquinonyl-substituted sulfur-containing heterocycles, demonstrating the versatility of thiazine derivatives in organic synthesis (Karlivan et al., 1999).

Carbohydrate Chemistry :

- Research by Baer and Madumelu (1978) focused on the reactions of carbohydrate α-nitroepoxides with dimethylamine, which is relevant for understanding the chemical behavior of related thiazine compounds in the context of carbohydrate chemistry (Baer & Madumelu, 1978).

Cholinergic Properties :

- Valli et al. (1992) synthesized N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino analogs of ranitidine and evaluated their abilities to alleviate the cholinergic deficit characteristic of Alzheimer's disease. This study is particularly relevant for understanding the potential therapeutic applications of thiazine derivatives (Valli et al., 1992).

Safety And Hazards

This would involve looking at the compound’s safety data, including its toxicity, flammability, and any precautions that need to be taken when handling it.

Orientations Futures

This would involve looking at areas of ongoing research involving the compound, and potential future applications for it.

Propriétés

IUPAC Name |

N,N-dimethyl-1-[5-[[(Z)-(3-methyliminothiomorpholin-2-ylidene)amino]oxymethyl]furan-2-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2S/c1-14-12-13(20-7-6-15-12)16-18-9-11-5-4-10(19-11)8-17(2)3/h4-5H,6-9H2,1-3H3,(H,14,15)/b16-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUSOINTFIAQKZ-SSZFMOIBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C(=NOCC2=CC=C(O2)CN(C)C)SCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=C1/C(=N/OCC2=CC=C(O2)CN(C)C)/SCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551854 |

Source

|

| Record name | (2Z)-2-[({5-[(Dimethylamino)methyl]furan-2-yl}methoxy)imino]-N-methyl-5,6-dihydro-2H-1,4-thiazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime | |

CAS RN |

112233-24-6 |

Source

|

| Record name | (2Z)-2-[({5-[(Dimethylamino)methyl]furan-2-yl}methoxy)imino]-N-methyl-5,6-dihydro-2H-1,4-thiazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

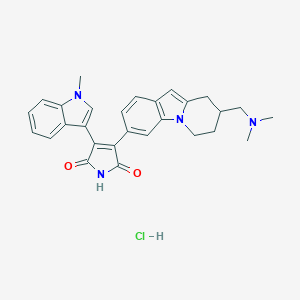

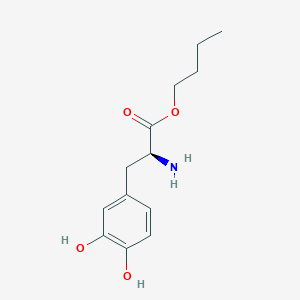

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)